![molecular formula C21H29N5O6 B13807647 (2S)-2-acetamido-N-[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]-N-methylbutanediamide](/img/structure/B13807647.png)
(2S)-2-acetamido-N-[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]-N-methylbutanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-acetamido-N-[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]-N-methylbutanediamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as acetamido, amino, hydroxyphenyl, and pyrrolidine moieties. Its unique configuration makes it a subject of interest in synthetic chemistry, medicinal chemistry, and biochemical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-acetamido-N-[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]-N-methylbutanediamide involves multiple steps, each requiring precise reaction conditions. The process typically begins with the protection of amino and hydroxyl groups, followed by the formation of peptide bonds through coupling reactions. Common reagents used in these steps include carbodiimides, such as N,N’-dicyclohexylcarbodiimide (DCC), and coupling agents like 1-hydroxybenzotriazole (HOBt).
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers, which allow for the efficient and scalable synthesis of complex peptides. These machines utilize solid-phase peptide synthesis (SPPS) techniques, where the peptide chain is assembled on a solid resin support. This method enhances the purity and yield of the final product, making it suitable for large-scale production.
化学反应分析
Types of Reactions
(2S)-2-acetamido-N-[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]-N-methylbutanediamide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group yields quinones, while reduction of carbonyl groups results in alcohols.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its interactions with proteins and enzymes. Its ability to form stable peptide bonds makes it a valuable tool for investigating protein structure and function.
Medicine
In medicine, (2S)-2-acetamido-N-[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]-N-methylbutanediamide is explored for its potential therapeutic properties. Its structural similarity to natural peptides suggests that it may have bioactive properties, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology.
作用机制
The mechanism of action of (2S)-2-acetamido-N-[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]-N-methylbutanediamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s peptide bonds allow it to mimic natural peptides, enabling it to bind to active sites on enzymes or receptors. This binding can modulate the activity of these proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
- (2S)-2-acetamido-N-[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]-N-methylbutanediamide
- This compound
Uniqueness
The uniqueness of this compound lies in its specific configuration and functional groups. Compared to similar compounds, it offers a distinct combination of chemical properties that make it suitable for a wide range of applications in research and industry.
属性
分子式 |
C21H29N5O6 |
|---|---|
分子量 |
447.5 g/mol |
IUPAC 名称 |
(2S)-2-acetamido-N-[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]-N-methylbutanediamide |
InChI |
InChI=1S/C21H29N5O6/c1-12(27)24-16(11-18(23)29)20(31)25(2)21(32)17-4-3-9-26(17)19(30)15(22)10-13-5-7-14(28)8-6-13/h5-8,15-17,28H,3-4,9-11,22H2,1-2H3,(H2,23,29)(H,24,27)/t15-,16-,17-/m0/s1 |
InChI 键 |
KWJZFJLWRATYMZ-ULQDDVLXSA-N |
手性 SMILES |
CC(=O)N[C@@H](CC(=O)N)C(=O)N(C)C(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=C(C=C2)O)N |
规范 SMILES |
CC(=O)NC(CC(=O)N)C(=O)N(C)C(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


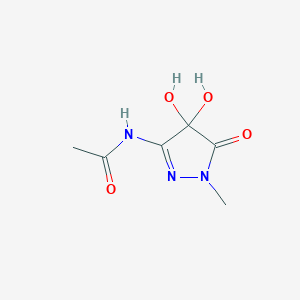
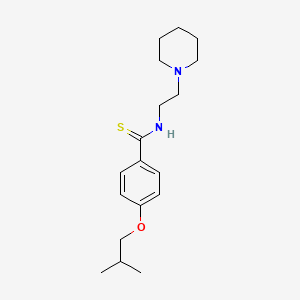
![1-(3,9-Diazabicyclo[4.2.1]nonan-3-yl)propan-1-one](/img/structure/B13807587.png)
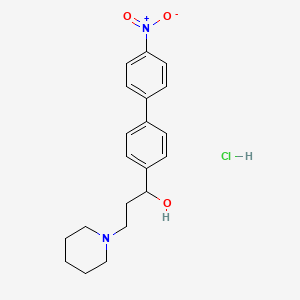
![5-nitro-2,3-dihydro-1H-benzo[de]isoquinoline](/img/structure/B13807594.png)
![Piperazine, 1-[(3-chloro-4-methylphenyl)sulfonyl]-4-cycloheptyl-(9CI)](/img/structure/B13807598.png)
![9-[(E)-2-(4-Nitrophenyl)ethenyl]anthracene](/img/structure/B13807600.png)
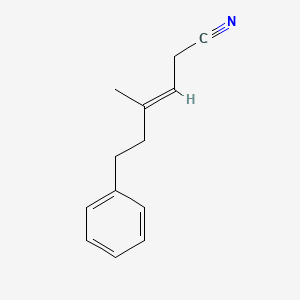

![5-Chloro-2-[[[(2,5-diiodobenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13807618.png)
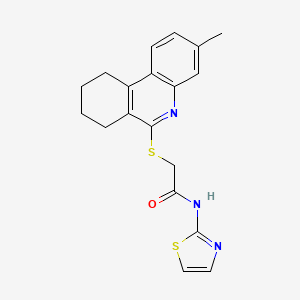
![3-Pyridinecarbonitrile, 5-[(3,4-dichlorophenyl)azo]-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-1-(phenylamino)-](/img/structure/B13807636.png)

![2-[(2-Bromo-3,5-diiodobenzoyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13807645.png)
